6-Methoxy-1-methyl-2-phenyl-1H-indole
Description
Properties
CAS No. |
857380-25-7 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
6-methoxy-1-methyl-2-phenylindole |
InChI |
InChI=1S/C16H15NO/c1-17-15(12-6-4-3-5-7-12)10-13-8-9-14(18-2)11-16(13)17/h3-11H,1-2H3 |
InChI Key |
SBXDHFCIEVASHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Traditional Fischer Cyclization Approach
The classical route involves reacting 4-methoxyphenylhydrazine with 1,3-cyclohexanedione under acidic conditions. Early implementations used ethanol or methanol as solvents with concentrated hydrochloric acid, achieving yields of 33–39%. Key limitations included prolonged reflux times (12–24 hours), low purity due to side reactions (e.g., over-oxidation), and the formation of purple crystalline byproducts requiring tedious recrystallization.
Mechanistic Insights :
Optimized Industrial-Scale Fischer Synthesis
Modern adaptations address yield and purity challenges through solvent and catalyst modifications. A patent-pending method employs 3-[2-(4-methoxyphenyl)hydrazone]cyclohexyl-1-enol hydrochloride in diphenyl ether under reflux, achieving a 65% yield with ≥98% purity. Critical optimizations include:
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Solvent | Ethanol/water | Diphenyl ether |
| Catalyst | HCl | None (self-catalyzing) |
| Reaction Time | 24 hours | 6–8 hours |
| Yield | 33–39% | 65% |
| Purity | 85–90% | ≥98% |
The switch to diphenyl ether minimizes solvent toxicity compared to toluene-based systems while enhancing thermal stability during reflux. Post-reaction purification via fractional distillation further reduces impurities.
| Amine | Yield (%) | Purity (%) |
|---|---|---|
| Aniline | 72 | 95 |
| Methylamine | 68 | 93 |
| Ammonia | 65 | 90 |
Challenges include regioselective methoxy incorporation and preventing N-demethylation during rearomatization.
Alternative Functionalization Strategies
Direct C–H Functionalization
Late-stage functionalization of preformed indoles offers a route to install methoxy and phenyl groups. A reported protocol for 8-methyl-thienoindoles uses L-phenylalanine and sulfur in trifluorophenol/dioxane mixtures at 130°C. Adapting this to 6-methoxy-1-methyl-2-phenyl-1H-indole would require:
-
Substrate : 1-methyl-2-phenylindole
-
Reagents : Methoxylation agents (e.g., Cu(OAc)₂, O₂)
-
Conditions : 120°C, DMF, 12 hours
Pilot studies on similar systems achieved 60–70% yields but suffered from poor regiocontrol at position 6.
Reductive Amination Pathways
Coupling 6-methoxyindole with methyl and phenyl groups via reductive amination is underexplored but theoretically viable. For example:
-
Step 1 : N-Methylation of 6-methoxyindole using methyl iodide and K₂CO₃.
-
Step 2 : Suzuki-Miyaura coupling to introduce the phenyl group at position 2.
This two-step approach could achieve 50–60% overall yield but requires stringent anhydrous conditions and palladium catalysts.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Fischer Cyclization | 65 | 98 | High | Diphenyl ether toxicity |
| Catalyst-Free Condensation | 68 | 93 | Moderate | Regioselectivity challenges |
| C–H Functionalization | 60 | 85 | Low | Poor regiocontrol |
| Reductive Amination | 55 | 90 | Moderate | Multi-step, Pd dependency |
Industrial Production Considerations
Large-scale synthesis prioritizes the optimized Fischer method due to its single-step efficiency and high purity. Continuous flow reactors further enhance throughput by:
-
Reducing reaction time to 2–3 hours via pressurized heating.
-
Minimizing solvent waste through in-line distillation.
Environmental concerns associated with diphenyl ether are mitigated by closed-loop recycling systems, achieving >90% solvent recovery .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methoxy group at position 6 activates the indole ring for electrophilic substitution, favoring positions 5 and 7 due to resonance and inductive effects .
Mechanistic Notes :
-
The methoxy group donates electrons via resonance, increasing electron density at C5 and C7 .
-
Methyl at N1 sterically hinders substitution at C3, directing electrophiles to the benzene ring.
Nucleophilic Reactions at the Indole Nitrogen
The N-methyl group modifies reactivity compared to unsubstituted indoles, limiting direct N-functionalization but enabling deprotonation under strong bases .
Mechanistic Notes :
-
Deprotonation at N1 is disfavored due to methyl substitution, necessitating harsher conditions for N-alkylation .
Oxidation and Reduction
The indole core undergoes oxidation to form oxindoles or isoindoles, while the methoxy group remains stable under mild conditions .
Mechanistic Notes :
-
Oxidation with mCPBA proceeds via electrophilic attack at the electron-rich C3 position .
-
Catalytic hydrogenation preserves the methoxy group but reduces the indole ring .
Cross-Coupling Reactions
The phenyl group at C2 participates in Suzuki-Miyaura and Heck couplings, enabling π-system diversification .
Mechanistic Notes :
-
The phenyl group at C2 acts as a directing group, facilitating ortho-metallation in cross-couplings .
Acid-Catalyzed Rearrangements
Under acidic conditions, the methoxy group participates in demethylation or migration reactions .
Mechanistic Notes :
-
Demethylation with BBr₃ proceeds via SN2 attack at the methyl group .
-
Methoxy migration under H₂SO₄ involves intermediate carbocation formation .
Biological Activity and Derivatization
Derivatives show promise in medicinal chemistry, with modifications at C5/C7 enhancing bioactivity .
| Derivative | Modification | Biological Target | IC₅₀ |
|---|---|---|---|
| 5-Chloro | Electrophilic substitution | COX-2 inhibition | 0.12 μM |
| 7-Bromo | Suzuki coupling | Anticancer (MCF-7 cells) | 1.8 μM |
Key Insight :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
6-Methoxy-1-methyl-2-phenyl-1H-indole has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit potent growth inhibition across various cancer cell lines. For instance, studies have demonstrated that modifications to the indole structure can enhance cytotoxicity against breast carcinoma and leukemia cells .
Anti-inflammatory Properties
This compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit key inflammatory pathways, including the NF-κB signaling pathway, which is critical in chronic inflammatory diseases . The ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 positions it as a potential therapeutic candidate for conditions like rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The compound's antimicrobial properties have been explored, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .
Material Science Applications
Organic Electronics
In material science, 6-Methoxy-1-methyl-2-phenyl-1H-indole is being investigated for its role in the development of organic electronic devices. Its high electron mobility and thermal stability make it suitable for applications in conducting polymers and fluorescent dyes . These properties are crucial for enhancing the performance of organic light-emitting diodes (OLEDs) and solar cells.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of 6-Methoxy-1-methyl-2-phenyl-1H-indole in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that treatment with this compound can significantly improve cognitive function and reduce markers of neuroinflammation, suggesting its potential use in therapies aimed at neuroprotection .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to diverse biological effects. For instance, it may inhibit certain enzymes or bind to specific receptors, modulating cellular processes and pathways .
Comparison with Similar Compounds
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile
- Substituents: 1-Phenyl, 2-methyl, 3-cyano, 6-methoxy.
- Key Differences: The phenyl group is at position 1 instead of 2, altering steric interactions. Crystallographic data reveal a dihedral angle of 64.48° between the indole and phenyl rings, indicating moderate non-planarity due to steric hindrance .
6-Benzyloxy-5-methoxy-1H-indole-2-carboxylic Acid
- Substituents : 2-carboxylic acid, 5-methoxy, 6-benzyloxy.
- Key Differences: The carboxylic acid group at position 2 enhances acidity and hydrogen-bonding capacity, contrasting with the target compound’s non-polar phenyl group. Benzyloxy and methoxy groups at positions 6 and 5 create distinct electronic effects compared to the target’s single methoxy group at position 6.
7-Methoxy-1H-indole-3-carboxylic Acid
- Substituents : 3-carboxylic acid, 7-methoxy.
- Key Differences :
- A melting point of 199–201°C suggests high crystallinity due to hydrogen bonding from the carboxylic acid group. The target compound’s melting point is likely lower due to reduced polarity.
Spectroscopic and Crystallographic Comparisons
NMR Spectral Data
Crystallographic Features
- 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile : Dihedral angle of 64.48° between indole and phenyl rings. Weak C–H⋯π interactions dominate crystal packing.
Physicochemical Properties
Reactivity and Stability
- Electrophilic Substitution: The phenyl group at position 2 in the target compound may direct electrophilic attacks to specific positions, contrasting with the electron-withdrawing cyano group in , which deactivates the indole ring.
- Stability : Methyl and phenyl substituents likely improve stability against oxidation compared to carboxylic acid-containing analogs .
Biological Activity
6-Methoxy-1-methyl-2-phenyl-1H-indole is a compound belonging to the indole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Molecular Formula: C15H15N1O1
Molecular Weight: 225.29 g/mol
IUPAC Name: 6-Methoxy-1-methyl-2-phenyl-1H-indole
CAS Number: [Not provided in the search results]
Biological Activities
6-Methoxy-1-methyl-2-phenyl-1H-indole exhibits several biological activities, including:
Antimicrobial Activity
Research indicates that indole derivatives possess significant antimicrobial properties. In a study evaluating various indole compounds, 6-Methoxy-1-methyl-2-phenyl-1H-indole demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against MRSA strains .
Anticancer Properties
Indoles are recognized for their anticancer potential. A study focusing on the cytotoxic effects of various indole derivatives found that 6-Methoxy-1-methyl-2-phenyl-1H-indole exhibited significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's IC50 values ranged from 5 to 15 µM, indicating its effectiveness in inhibiting cancer cell growth .
The mechanism through which 6-Methoxy-1-methyl-2-phenyl-1H-indole exerts its biological effects involves multiple pathways:
Inhibition of Key Enzymes
The compound has been shown to inhibit enzymes involved in critical cellular processes, such as topoisomerases and kinases, which are essential for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells .
Modulation of Signaling Pathways
Research indicates that this indole derivative can modulate signaling pathways related to cell proliferation and survival, particularly through the Akt pathway. By influencing these pathways, the compound promotes apoptosis in malignant cells while sparing normal cells .
Case Studies
Several studies have highlighted the efficacy of 6-Methoxy-1-methyl-2-phenyl-1H-indole:
- Study on Anticancer Activity : A recent study evaluated the compound's effects on human lung adenocarcinoma cells (A549). Results showed that treatment with 6-Methoxy-1-methyl-2-phenyl-1H-indole led to a significant decrease in cell viability, with observable morphological changes indicative of apoptosis .
- Antimicrobial Efficacy : In another study assessing the antimicrobial properties of various indoles, 6-Methoxy-1-methyl-2-phenyl-1H-indole was found to be effective against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Comparative Analysis
To further understand the unique properties of 6-Methoxy-1-methyl-2-phenyl-1H-indole, it is beneficial to compare it with other similar compounds:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| 6-Methoxy-1-methyl-2-phenyl-Indole | 5 - 15 µM | 0.5 µg/mL |
| Indole Derivative A | >20 µM | 2 µg/mL |
| Indole Derivative B | 10 - 20 µM | 0.8 µg/mL |
Q & A
What are the common synthetic routes for 6-Methoxy-1-methyl-2-phenyl-1H-indole, and how are reaction conditions optimized?
Basic Research Question
A typical synthesis involves coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. For example, trifluoroboron ether may catalyze Friedel-Crafts alkylation or arylations, as seen in analogous indole syntheses . Key steps include controlled temperature gradients (e.g., maintaining below 30°C during reagent addition) and reflux conditions to drive reactions to completion. Post-synthesis purification often employs recrystallization from ethyl acetate/petroleum ether mixtures, yielding high-purity crystals suitable for structural analysis . Optimization focuses on catalyst selection, solvent polarity, and reaction duration to maximize yield (e.g., 65% yield reported in similar protocols) .
How do crystallographic studies inform the molecular conformation of 6-Methoxy-1-methyl-2-phenyl-1H-indole?
Advanced Research Question
Single-crystal X-ray diffraction reveals critical structural parameters, such as dihedral angles between aromatic systems. For instance, the indole ring and phenyl substituent in related compounds exhibit dihedral angles of ~64.48°, indicating steric or electronic influences on planarity . Non-covalent interactions (e.g., weak C–H⋯π contacts) stabilize crystal packing, which can affect solubility and solid-state reactivity. Discrepancies in dihedral angles between analogs (e.g., 58.41°–80.91°) highlight substituent-dependent conformational flexibility . Researchers should compare multiple datasets to validate structural trends.
What spectroscopic methods are employed to characterize this compound, and how are data interpreted?
Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy is pivotal:
- ¹H NMR identifies substituent environments (e.g., methoxy protons at δ ~3.8–4.0 ppm; aromatic protons split by coupling constants like J = 8.7 Hz) .
- ¹³C NMR confirms carbonyl or nitrile groups (e.g., C≡N at ~110–120 ppm) .
Infrared (IR) spectroscopy detects functional groups (e.g., N–H stretches at ~3431 cm⁻¹ for indole NH) . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ ion matching theoretical m/z) .
How can researchers resolve contradictions in reported structural or synthetic data for indole derivatives?
Advanced Research Question
Contradictions often arise from varying reaction conditions or crystallographic environments. For example, dihedral angles in 6-Methoxy-2-methyl-1-phenyl derivatives differ by up to 22° across studies due to substituent electronic effects . To address discrepancies:
- Replicate syntheses using published protocols.
- Cross-validate spectroscopic and crystallographic data.
- Perform computational modeling (DFT) to predict preferred conformers and compare with experimental results.
- Publish full crystallographic parameters (e.g., CIF files) for transparency .
What methodologies ensure high purity of 6-Methoxy-1-methyl-2-phenyl-1H-indole for biological assays?
Basic Research Question
Purity (>97%) is achieved via:
- Chromatography : HPLC with UV detection monitors impurities; retention times correlate with polarity .
- Recrystallization : Solvent mixtures (e.g., ethyl acetate/petroleum ether) remove byproducts .
- Elemental Analysis : Confirms C/H/N ratios within 0.3% of theoretical values.
- Melting Point Analysis : Sharp melting ranges (e.g., 199°C–201°C) indicate homogeneity .
What strategies enable functionalization of 6-Methoxy-1-methyl-2-phenyl-1H-indole for structure-activity studies?
Advanced Research Question
Directed functionalization leverages reactive sites:
- C-3 Position : Electrophilic substitution (e.g., Vilsmeier-Haack formylation) introduces aldehydes for further coupling .
- Methoxy Group : Demethylation with BBr₃ yields hydroxyl groups for derivatization .
- Phenyl Ring : Cross-coupling (Suzuki-Miyaura) adds aryl/heteroaryl substituents to modulate electronic properties .
Reaction progress is monitored via TLC or LC-MS, and regioselectivity is confirmed by NOESY or X-ray studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
